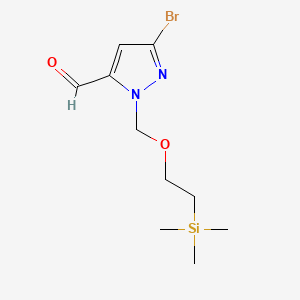

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C10H17BrN2O2Si |

|---|---|

Molecular Weight |

305.24 g/mol |

IUPAC Name |

5-bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbaldehyde |

InChI |

InChI=1S/C10H17BrN2O2Si/c1-16(2,3)5-4-15-8-13-9(7-14)6-10(11)12-13/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

APLJJJHTAOBBTA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCOCN1C(=CC(=N1)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Protection of the Pyrazole Nitrogen

The 1-((2-(trimethylsilyl)ethoxy)methyl) (SEM) group is widely used as a protecting group for nitrogen atoms in heterocycles due to its stability under a variety of conditions and facile removal. The SEM protection is introduced by reacting the pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions, often using a base such as potassium carbonate or sodium hydride in tetrahydrofuran (THF).

Formation of Pyrazole Core and SEM Protection

According to synthetic procedures reported in peer-reviewed literature, the pyrazole core can be synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or equivalent precursors. Following pyrazole formation, the SEM protecting group is introduced.

For example, a representative procedure involves:

- Dissolving 1H-pyrazole in THF.

- Addition of sodium hydride to deprotonate the pyrazole nitrogen.

- Slow addition of 2-(trimethylsilyl)ethoxymethyl chloride.

- Stirring at room temperature to complete the protection step.

Yields for the SEM-protected pyrazole intermediates are typically high (80-90%) as reported in analogous pyrazole systems.

Selective Bromination at the 3-Position

Selective bromination of the pyrazole ring at the 3-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or dibromotetrachloroethane under controlled low-temperature conditions (e.g., -15 °C to 0 °C) in solvents like THF.

A detailed procedure from the literature includes:

- Treating the SEM-protected pyrazole with TMPMgCl·LiCl (a magnesium amide base) to generate the corresponding organomagnesium intermediate.

- Addition of dibromotetrachloroethane dropwise at -15 °C to effect bromination.

- Purification by flash chromatography to isolate the 3-bromo derivative.

This method affords the desired 3-bromo-1-SEM-pyrazole with yields around 75%.

Installation and Preservation of the Aldehyde Group at the 5-Position

The aldehyde functionality at the 5-position can be introduced either by:

- Direct formylation of the pyrazole ring using formylating agents such as the Vilsmeier-Haack reagent (POCl3/DMF), or

- Oxidation of a methyl or hydroxymethyl precursor at the 5-position.

Careful control of reaction conditions is necessary to protect the aldehyde from undesired side reactions, especially during bromination.

Representative Synthetic Route Summary

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole + NaH + 2-(trimethylsilyl)ethoxymethyl chloride in THF, RT | SEM protection of pyrazole N1 | 80-90 | High regioselectivity |

| 2 | TMPMgCl·LiCl in THF, then dibromotetrachloroethane at -15 °C | Bromination at C3 | ~75 | Controlled low temp to avoid overbromination |

| 3 | Vilsmeier-Haack formylation (POCl3/DMF) or oxidation | Introduction of aldehyde at C5 | Variable | Requires careful monitoring to preserve SEM and Br |

Detailed Research Outcomes

Reaction Conditions and Optimization

- Temperature Control: Bromination reactions are optimized at low temperatures (-15 °C to 0 °C) to prevent multiple bromination or decomposition of the SEM protecting group.

- Reagent Stoichiometry: Use of 1.1 equivalents of TMPMgCl·LiCl and 1.2 equivalents of brominating agent ensures complete conversion with minimal side products.

- Solvent Choice: THF is preferred for its ability to stabilize organomagnesium intermediates and solubilize reagents effectively.

Spectroscopic Characterization

- 1H NMR: The SEM methylene protons appear as singlets around δ 5.4 ppm; the pyrazole proton at C4 or C5 resonates near δ 6.3 ppm; the aldehyde proton typically appears downfield (~9-10 ppm).

- 13C NMR: Characteristic signals for the aldehyde carbonyl (~190-200 ppm), pyrazole carbons, and the SEM group carbons are observed.

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peaks consistent with the brominated SEM-protected pyrazole aldehyde.

Yield and Purity

- Purification by flash chromatography on silica gel neutralized with triethylamine is crucial to prevent decomposition of the SEM group.

- Typical isolated yields for the final compound are in the range of 70-80%, with purity >95% as confirmed by HPLC.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted pyrazoles.

Oxidation Products: The primary oxidation product is the corresponding carboxylic acid.

Reduction Products: The primary reduction product is the corresponding alcohol.

Scientific Research Applications

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Substituent Comparison of Pyrazole Derivatives

Key Observations :

- The SEM group in the target compound distinguishes it from simpler alkyl (methyl, ethyl) or aromatic (benzyl) substituents in analogs. This group likely improves steric protection and solubility compared to ethyl or methyl groups .

- Halogenation : Bromine at position 3 is common, but iodine substitution () introduces heavier halogens, affecting reactivity and molecular weight.

Key Observations :

- The SEM group may enhance metabolic stability compared to benzyl or alkyl groups, though biological data for the target compound is lacking.

- Crystal Conformation : highlights conformational rigidity due to dihedral angles, suggesting that bulkier groups (e.g., SEM) might further restrict rotation, impacting binding interactions .

Spectroscopic and Analytical Comparisons

- LC/MS : reports m/z 381 for a brominated pyrazolone, while the target compound’s molecular weight (~337 g/mol) would likely show a distinct [M+H]+ signal .

- NMR/IR : The SEM group’s trimethylsilyl moiety would introduce characteristic Si-CH3 peaks in NMR, absent in analogs with simpler substituents .

Biological Activity

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : CHBrNOSi

- Molecular Weight : 277.24 g/mol

- CAS Number : 1799818-22-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The trimethylsilyl group increases lipophilicity, which may facilitate better interaction with hydrophobic sites in proteins.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity : Compounds similar to 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole have shown significant antimicrobial properties against various bacterial and fungal strains. For example, studies have demonstrated effective inhibition against Bacillus subtilis and Escherichia coli at concentrations as low as 40 µg/mL .

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties. In particular, compounds have been tested for their ability to reduce edema in animal models, showing results comparable to established anti-inflammatory drugs like indomethacin .

- Antitumor Activity : The structural characteristics of pyrazoles contribute to their potential as antitumor agents. Research has highlighted their effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Research Highlights

- Antimicrobial Studies : A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against multiple strains. Compounds were shown to inhibit growth effectively, with some achieving over 98% inhibition compared to standard antibiotics .

- Anti-inflammatory Testing : In vivo studies demonstrated that certain derivatives exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antitumor Mechanisms : Pyrazole derivatives have been linked to the inhibition of key signaling pathways in cancer cells, making them candidates for further development in oncology .

Q & A

Q. How to assess stability under long-term storage for sensitive aldehyde-containing compounds?

- Methodology :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 1–3 months. Monitor aldehyde oxidation (HPLC, aldehyde → carboxylic acid) and SEM hydrolysis (TMS-OH detection via ²⁹Si NMR) .

- Stabilizers : Add molecular sieves (3Å) or antioxidant (BHT) to vials for anhydrous/oxygen-free storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.